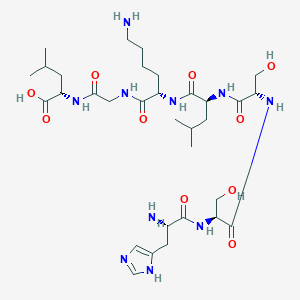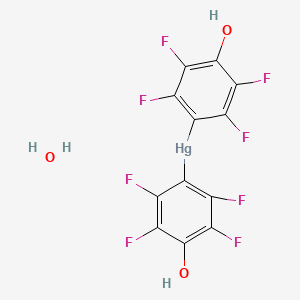![molecular formula C13H16O4 B14190335 Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate CAS No. 928258-96-2](/img/structure/B14190335.png)
Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate is an organic compound with the molecular formula C13H16O4. This compound is characterized by the presence of an ethyl ester group, a phenoxy group, and a hydroxymethyl group attached to a but-2-enoate backbone. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate typically involves the esterification of 4-[2-(hydroxymethyl)phenoxy]but-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and efficient separation techniques to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to yield the corresponding alcohol or alkane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the ester group, to form various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate exerts its effects involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and receptor binding. The phenoxy group can also engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
- Ethyl 4-hydroxybut-2-enoate
- Ethyl 4-phenoxybut-2-enoate
- Ethyl 4-(hydroxymethyl)but-2-enoate
Comparison: Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate is unique due to the presence of both the phenoxy and hydroxymethyl groups, which confer distinct reactivity and interaction profiles compared to similar compounds For instance, Ethyl 4-hydroxybut-2-enoate lacks the phenoxy group, resulting in different chemical behavior and applications
Properties
CAS No. |
928258-96-2 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-2-16-13(15)8-5-9-17-12-7-4-3-6-11(12)10-14/h3-8,14H,2,9-10H2,1H3 |
InChI Key |
PRIJYXQFYZQBON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCOC1=CC=CC=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate](/img/structure/B14190288.png)


![(2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14190314.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)ethane-1-thione](/img/structure/B14190327.png)

![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14190345.png)
![N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide](/img/structure/B14190360.png)

